(S)-montelukast

Pharmacopoeial impurity profiling Enantiomeric purity AND A regulatory submission

(S)-Montelukast, also designated as Montelukast EP Impurity A or the S-enantiomer of montelukast, is a chiral organic compound with the molecular formula C₃₅H₃₆ClNO₃S and a molecular weight of 586.18 g/mol. It is the optical antipode of the pharmacologically active (R)-montelukast (marketed as Singulair®) and is classified as a process-related chiral impurity generated during the synthesis of the active pharmaceutical ingredient.

Molecular Formula C35H36ClNO3S
Molecular Weight 586.2 g/mol
CAS No. 220927-27-5
Cat. No. B3049808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-montelukast
CAS220927-27-5
Molecular FormulaC35H36ClNO3S
Molecular Weight586.2 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O
InChIInChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-/m0/s1
InChIKeyUCHDWCPVSPXUMX-OYLFJNDKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Montelukast (CAS 220927-27-5): S-Enantiomer Reference Standard and Pharmacopoeial Impurity A for Montelukast Quality Control


(S)-Montelukast, also designated as Montelukast EP Impurity A or the S-enantiomer of montelukast, is a chiral organic compound with the molecular formula C₃₅H₃₆ClNO₃S and a molecular weight of 586.18 g/mol . It is the optical antipode of the pharmacologically active (R)-montelukast (marketed as Singulair®) and is classified as a process-related chiral impurity generated during the synthesis of the active pharmaceutical ingredient . Because the biological activity of montelukast sodium resides exclusively in the R-stereoisomer , the (S)-enantiomer serves as a critical reference marker for enantiomeric purity testing in both drug substance and finished dosage forms under European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs .

Why the S-Enantiomer Cannot Be Substituted for (R)-Montelukast or Generic CysLT1 Antagonists in Research and Quality Applications


Montelukast sodium contains a single chiral carbon center, and the pharmacopoeial monographs explicitly identify the (S)-enantiomer as a specified impurity (Impurity A) that must be controlled to ≤0.15% in the commercial product . Critically, the (S)-enantiomer has no documented CysLT1 receptor antagonism activity and no established pharmacological or toxicological profile , rendering it unsuitable as a substitute for (R)-montelukast in any biological assay. Furthermore, a clinical study demonstrated that there is no apparent bioinversion of (R)-montelukast to the (S)-enantiomer in humans , confirming that the S-isomer is not formed metabolically and is therefore exclusively a synthesis-derived impurity. These properties dictate that (S)-montelukast is procured solely as an analytical reference standard for method development, validation, and quality control—not as a bioactive compound.

(S)-Montelukast Evidence Guide: Quantified Differentiation for Sourcing and Analytical Method Deployment


Regulatory Pharmacopoeial Identity: (S)-Montelukast as EP Impurity A with a Compendial Acceptance Limit of ≤0.15%

The (S)-enantiomer is codified as Montelukast EP Impurity A in the European Pharmacopoeia monograph. The compendial acceptance criterion mandates that the S optical isomer content in montelukast sodium drug substance must not exceed 0.15% (≤0.15%) . This threshold is established because the pharmacologically active enantiomer is exclusively the (R)-form; the (S)-isomer is an undesired synthesis byproduct with no known therapeutic activity . By contrast, the (R)-montelukast sodium active pharmaceutical ingredient is specified at 98.0–102.0% assay on the anhydrous basis .

Pharmacopoeial impurity profiling Enantiomeric purity AND A regulatory submission Quality control

Pharmacological Inactivity: The S-Enantiomer Lacks CysLT1 Receptor Antagonism Compared to the R-Enantiomer (IC₅₀ = 4.9 nM)

The (R)-montelukast sodium salt binds the human CysLT1 receptor with an IC₅₀ of 4.9 nM (measured in HEK293 cell membranes expressing the recombinant human receptor) and exhibits selectivity over the CysLT2 receptor (IC₅₀ >10,000 nM) . In contrast, the (S)-enantiomer is explicitly described in the primary literature as the undesired isomer present as a chiral impurity for which there are no pharmacological reports . No published binding affinity (Ki or IC₅₀) values are available for the (S)-enantiomer at CysLT1, and it is not considered a leukotriene receptor antagonist .

CysLT1 receptor pharmacology Enantioselective activity Leukotriene antagonism Chiral pharmacology

Chiral Stability in Humans: No In Vivo Bioinversion of (R)-Montelukast to the (S)-Enantiomer

A clinical pharmacokinetic study in healthy volunteers receiving 10 mg/day oral (R)-montelukast for 7 days demonstrated no detectable conversion of the R-enantiomer to the S-enantiomer in human plasma . The stereoselective HPLC method employed (column-switching with α₁-acid glycoprotein chiral column) achieved baseline resolution of the two enantiomers, with intraday precision of 2.5–9.1% for montelukast and 2.4–6.8% for L-768,232 (the S-enantiomer code), and accuracy of 97–103% and 96–104%, respectively . The assay was linear over 28.9–386 ng/mL for both enantiomers .

Chiral inversion Pharmacokinetics Bioanalytical method validation Stereoselective metabolism

Validated NP-HPLC Chiral Separation: Resolution >2.2 with Linearity from 0.03% to 0.30% (w/w) of the S-Enantiomer

A stability-indicating normal-phase HPLC method published in 2023 achieved chiral separation of (R)- and (S)-montelukast with a resolution factor exceeding 2.2 and no interference from placebo, diluting solvent, or known impurities . The method demonstrated linearity over 0.36–3.597 μg/mL, corresponding to 0.03%–0.30% (w/w) of the S-enantiomer relative to the drug substance, with a linear regression coefficient (R²) above 0.996 . Recovery (accuracy) ranged from 92.5% to 96.8% across the validated range . The method was proposed as an equivalent alternative to the USP and EP monograph chiral purity methods .

Chiral chromatography Method validation Stability-indicating assay Enantiomeric impurity quantitation

SFC Isolation and Characterization: Isolated (S)-Enantiomer Purity Reaches 98% for Reference Standard Preparation

A supercritical fluid chromatography (SFC) method using an amylose-based AS-H chiral column (250 mm × 30 mm, 5 μm) with CO₂/2-propanol (85:15) mobile phase was developed to isolate the (S)-enantiomer from montelukast sodium with a final purity of 98% . The isolated material was structurally confirmed by FT-IR, ESI-MS, HPLC, and ¹H NMR . This preparative approach provides a direct route to obtain high-purity (S)-montelukast reference material for use as an impurity marker .

Supercritical fluid chromatography Preparative chiral separation Reference standard characterization Impurity isolation

Chiral HPLC with CHIRALPAK AGP Column Achieves Baseline Enantiomeric Separation for Montelukast Sodium Quality Control

A chiral stationary-phase HPLC method using a CHIRALPAK AGP column (4 mm × 150 mm, 5 μm) with ammonium acetate buffer/acetonitrile/methanol gradient elution achieved baseline separation of the (R)- and (S)-enantiomers of montelukast sodium . The method was validated for the determination of (S)-montelukast sodium optical isomer impurity in montelukast sodium active pharmaceutical ingredient . Detection was performed at 344 nm with the column maintained at 25°C . The study concluded that the method is simple, reproducible, and suitable for routine quality control of montelukast sodium raw material .

Chiral stationary phase HPLC Quality control method Enantiomeric impurity determination Pharmacopoeial testing

Procurement-Ready Application Scenarios for (S)-Montelukast (CAS 220927-27-5) in Pharmaceutical Quality Control and Analytical Development


Enantiomeric Purity Release Testing of Montelukast Sodium API and Finished Dosage Forms per EP/USP Monographs

Quality control laboratories performing batch release testing of montelukast sodium drug substance or tablet formulations must demonstrate compliance with the ≤0.15% limit for the S-enantiomer (Impurity A). Using (S)-montelukast as a certified reference standard enables accurate calibration of chiral HPLC or SFC methods validated for enantiomeric purity determination . The 2023 NP-HPLC method achieves linearity from 0.03% to 0.30% (w/w) with recovery between 92.5% and 96.8%, ensuring reliable quantitation both below and at the compendial threshold .

Method Development and Validation for ANDA Regulatory Submissions

Generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications for montelukast sodium products are required to develop, validate, and demonstrate control of all specified impurities, including the S-enantiomer. (S)-Montelukast reference material is essential for establishing system suitability, determining limits of detection and quantitation, and demonstrating method accuracy during validation studies . The availability of orthogonal chiral separation methods—including CHIRALPAK AGP reversed-phase and NP-HPLC with USP L51 stationary phase —provides flexibility in method selection to match laboratory instrumentation and accommodate different sample matrices.

Stability-Indicating Method Implementation for Forced Degradation and Shelf-Life Studies

The stability-indicating NP-HPLC method capable of simultaneously separating (R)- and (S)-enantiomers of both montelukast and its sulfoxide degradation impurity enables comprehensive impurity profiling in forced degradation and long-term stability studies . (S)-Montelukast serves as the critical marker for chiral integrity monitoring, as the clinical data confirm that no chiral inversion occurs in vivo ; thus any increase in the S-enantiomer level during stability testing directly reflects chemical degradation or process-related impurity carryover, not metabolic conversion.

Reference Standard Preparation via Preparative SFC for In-House QC Programs

Pharmaceutical R&D organizations with in-house analytical capabilities can employ the validated preparative SFC method to isolate high-purity (S)-montelukast (98% purity) from racemic mixtures or enriched process streams . The isolated material—characterized by FT-IR, ESI-MS, HPLC, and ¹H NMR—meets the specifications for a primary reference standard suitable for quantitative impurity analysis in quality control workflows, reducing reliance on external commercial suppliers.

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